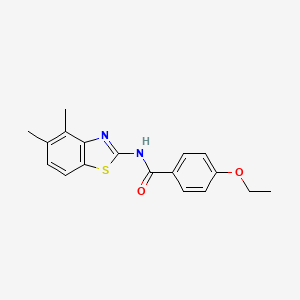

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Description

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzothiazole derivative characterized by a 4,5-dimethyl-substituted benzothiazole core linked to a 4-ethoxybenzamide group.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-4-22-14-8-6-13(7-9-14)17(21)20-18-19-16-12(3)11(2)5-10-15(16)23-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKOMPJMDIGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the condensation of 4-ethoxybenzoic acid with 4,5-dimethyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Benzothiazole vs. Thiazole/Thiadiazole Derivatives

- Benzothiazole Core : The target compound and AS601245 share a benzothiazole scaffold, which is associated with kinase inhibition (e.g., JNK pathways) . However, AS601245 incorporates a pyrimidine-pyridine extension, enhancing its specificity for JNK isoforms, whereas the target compound’s 4-ethoxybenzamide group may prioritize interactions with hydrophobic binding pockets .

- This structural shift correlates with antimicrobial activity in related compounds .

Substituent Effects on Bioactivity

- Lipophilicity : The 4-ethoxy group in the target compound increases logP compared to AS601245’s polar pyrimidine-pyridine chain, suggesting improved blood-brain barrier penetration .

- Bulkier Groups: A-836,339’s tetramethylcyclopropane and methoxyethyl substituents confer steric bulk, likely favoring cannabinoid receptor binding over kinase interactions .

Pharmacological Data Gaps

While references pharmacological studies (Tables 1–5) for benzothiazole derivatives, specific IC50 or solubility data for the target compound are absent. Further comparative studies are needed to quantify potency against kinases (e.g., JNK, MAPK) or antimicrobial targets.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction between 4-ethoxybenzoyl chloride and 4,5-dimethylbenzothiazole in the presence of a suitable base. The reaction conditions can vary, but a common approach utilizes organic solvents under reflux conditions to achieve optimal yields.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6.75 µM to 9.31 µM in 2D assays.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Lihumis et al. demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

- Cytotoxicity Assay : Research by Prabhu et al. indicated that this compound exhibited cytotoxic effects on various cancer cell lines, supporting its role as a potential therapeutic agent against cancer .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound binds to DNA within the minor groove, disrupting cellular processes essential for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.